Nicotine bitartrate dihydrate (CAS 6019-06-3) is a highly stable, crystalline salt derivative of the prototypical nicotinic acetylcholine receptor (nAChR) agonist. With a well-defined stoichiometric ratio yielding approximately 32.5% active nicotine base by weight, this dihydrate salt overcomes the severe handling and storage limitations of liquid nicotine[1]. It is characterized by excellent water solubility, a stable melting point of 97–100°C, and complete resistance to the rapid oxidative degradation that plagues unbound nicotine [2]. For procurement professionals and formulation scientists, nicotine bitartrate dihydrate represents the benchmark material for applications requiring precise dosing, extended shelf life, and controlled bioavailability, serving as the active pharmaceutical ingredient (API) of choice for modern nicotine replacement therapies (NRTs), advanced aerosol systems, and standardized in vivo research models [1].
Substituting nicotine bitartrate dihydrate with nicotine freebase introduces critical points of failure in both manufacturing and experimental reproducibility. Freebase nicotine is a highly volatile liquid (vapor pressure 5.5 Pa at 25°C) that rapidly oxidizes and turns brown upon exposure to air and light, leading to unpredictable potency losses during storage and processing [1]. Furthermore, the high alkalinity of the freebase form causes severe tissue irritation and harshness, making it unsuitable for many oral and inhalable formulations without extensive buffering [2]. While other salts like nicotine hydrochloride or sulfate exist, they often suffer from problematic hygroscopicity or suboptimal sensory profiles. In contrast, nicotine bitartrate dihydrate locks the active molecule into a non-volatile, hydration-stable crystal lattice, preventing evaporative loss, ensuring exact batch-to-batch stoichiometric dosing, and providing a naturally buffered pH that is critical for consumer and clinical compliance[3].
Accelerated stability testing demonstrates that nicotine bitartrate dihydrate maintains 100% purity with no detectable volatile or nonvolatile impurities when stored in sealed containers at 60°C for at least 15 days. Under identical conditions, liquid freebase (-)-nicotine undergoes significant degradation, with its purity dropping to 96.7% alongside rapid oxidative browning [1].
| Evidence Dimension | Purity retention under accelerated thermal stress (60°C for 15 days) |
| Target Compound Data | 100% purity maintained (Nicotine bitartrate dihydrate) |
| Comparator Or Baseline | Purity drops to ≤96.7% with visible browning (Nicotine freebase) |
| Quantified Difference | >3.3% purity loss prevented under thermal stress |
| Conditions | Sealed glass containers stored at 60°C for 15 days, analyzed via HPLC/UV at 210 nm |
Procuring the bitartrate salt eliminates the need for strict cold-chain logistics and inert-gas blanketing, drastically reducing storage costs and extending the shelf life of final formulations.
Nicotine freebase is a volatile liquid with a vapor pressure of 5.5 Pa at 25°C, leading to continuous evaporative loss during manufacturing and long-term storage. Nicotine bitartrate dihydrate forms a stable crystal lattice (melting point 97–100°C) with effectively zero volatility at room temperature, locking the active pharmaceutical ingredient into a fixed 32.55% nicotine base concentration by weight[1].
| Evidence Dimension | Evaporative loss potential (Vapor Pressure at 25°C) |
| Target Compound Data | Non-volatile solid matrix (Effectively 0 Pa at 25°C) |
| Comparator Or Baseline | Highly volatile liquid (5.5 Pa at 25°C) (Nicotine freebase) |
| Quantified Difference | Complete elimination of evaporative active ingredient loss |
| Conditions | Standard ambient temperature and pressure (25°C) |
The non-volatile nature of the bitartrate salt ensures that manufactured batches and experimental doses remain stoichiometrically exact over time, preventing costly regulatory failures due to under-dosing.
In the formulation of orally disintegrating tablets (ODTs) and rapid-release systems, nicotine polacrilex (a resin complex) requires mechanical mastication to release the active compound. Nicotine bitartrate dihydrate, conversely, is highly water-soluble and readily dissolves upon matrix disintegration, enabling the formulation of sublingual tablets that disintegrate and release their payload in under 60 seconds [1].
| Evidence Dimension | Mechanism of active ingredient release in oral formulations |
| Target Compound Data | Immediate aqueous dissolution upon matrix breakdown |
| Comparator Or Baseline | Requires sustained mechanical chewing for ion-exchange release (Nicotine polacrilex) |
| Quantified Difference | Enables <60 second disintegration and release profiles without chewing |
| Conditions | Orally disintegrating tablet (ODT) formulation in simulated saliva |
This rapid solubility profile allows manufacturers to develop fast-acting lozenges, sublinguals, and liquid solutions that cannot be achieved using standard polacrilex resins.
Freebase nicotine is highly alkaline (pKa ~8.0), which causes severe throat harshness and tissue irritation upon inhalation or mucosal contact. The tartaric acid counterion in nicotine bitartrate dihydrate buffers the formulation, significantly lowering the pH of the resulting solution or aerosol. This salt formation reduces the freebase fraction responsible for irritation, allowing for smoother delivery of higher nicotine concentrations in NRTs and vape products [1].
| Evidence Dimension | Alkalinity and mucosal irritation potential |
| Target Compound Data | Buffered acidic salt (Lower pH, smooth sensory profile) |
| Comparator Or Baseline | Strong alkaline base (High pH, severe harshness) (Nicotine freebase) |
| Quantified Difference | Significant reduction in unprotonated (irritating) nicotine fraction |
| Conditions | Aqueous dissolution and aerosolization in physiological environments |
For consumer-facing smoking cessation products, utilizing the bitartrate salt minimizes throat irritation, directly improving user compliance and therapeutic outcomes.
Because of its non-volatile nature and rapid aqueous solubility, nicotine bitartrate dihydrate is the optimal API for manufacturing fast-dissolving sublingual tablets, lozenges, and modern nicotine snus pouches. Unlike freebase liquid, the solid salt allows for precise dry-powder blending and tableting, ensuring strict dose uniformity (e.g., exactly 1 mg or 2 mg active nicotine per unit) required by pharmaceutical regulators [1].
In preclinical neuroscience and toxicology, nicotine bitartrate dihydrate is the gold standard for long-term oral administration via animal drinking water. Its superior thermal and oxidative stability ensures that the compound does not degrade or evaporate from the water supply over multi-day testing paradigms, providing consistent dosing that is impossible to achieve with volatile freebase nicotine [2].
In the development of next-generation inhalation products, nicotine bitartrate dihydrate is utilized to create 'nicotine salt' formulations. The tartaric acid counterion buffers the pH of the aerosol, drastically reducing the throat harshness associated with high-alkalinity freebase nicotine, thereby allowing for smoother delivery and improved pharmacokinetic absorption profiles [3].